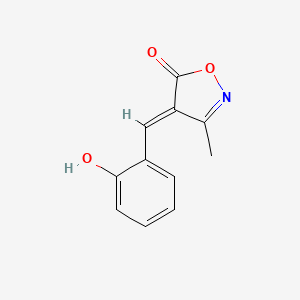
(4E)-4-(2-hydroxybenzylidene)-3-methyl-1,2-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the 2-hydroxyphenyl group and the methylene bridge adds to its chemical diversity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves the condensation of 2-hydroxybenzaldehyde with 3-methyl-4,5-dihydro-1,2-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be explored to make the process more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
(4E)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated heterocycles. Substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.
Wissenschaftliche Forschungsanwendungen
(4E)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4E)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4E)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE: shares similarities with other oxazole derivatives, such as 4,5-dihydro-1,2-oxazole and 3-methyl-4,5-dihydro-1,2-oxazole.
Quinones: Compounds like benzoquinone and naphthoquinone, which are oxidation products of phenolic compounds, also exhibit similar reactivity.
Uniqueness
The uniqueness of (4E)-4-[(2-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its combination of the oxazole ring with the 2-hydroxyphenyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
(4E)-4-[(2-hydroxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H9NO3/c1-7-9(11(14)15-12-7)6-8-4-2-3-5-10(8)13/h2-6,13H,1H3/b9-6+ |
InChI-Schlüssel |
WAOBRDOLWISCRM-RMKNXTFCSA-N |
Isomerische SMILES |
CC\1=NOC(=O)/C1=C/C2=CC=CC=C2O |
Kanonische SMILES |
CC1=NOC(=O)C1=CC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11548161.png)
![2-bromo-4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11548162.png)
![N'-[(E)-[2-(4-Methylpiperazin-1-YL)-5-nitrophenyl]methylidene]-4-nitrobenzohydrazide](/img/structure/B11548170.png)
![N-{[2-(4-chlorophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11548179.png)
![N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11548198.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11548200.png)
![2,2'-naphthalene-1,5-diylbis[5-(1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11548207.png)
![4-chloro-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11548211.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11548218.png)
![N-(3,4-dichlorophenyl)-3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11548226.png)
![N-(4-chlorobenzyl)-2-{(2E)-2-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11548232.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11548235.png)
![4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11548251.png)

